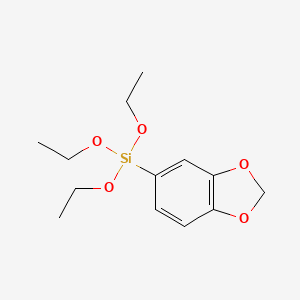

Silane, 1,3-benzodioxol-5-yltriethoxy-

概要

説明

Silane, 1,3-benzodioxol-5-yltriethoxy- is a chemical compound that belongs to the class of silanes

準備方法

The synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy- typically involves the reaction of 1,3-benzodioxole with triethoxysilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

化学反応の分析

Silane, 1,3-benzodioxol-5-yltriethoxy- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Chemical Properties and Structure

Understanding the chemical properties of silane compounds is crucial for their application. Silane, 1,3-benzodioxol-5-yltriethoxy- features a benzodioxole moiety that contributes to its reactivity and potential as a coupling agent.

Key Properties:

- Molecular Weight: 284.38 g/mol

- Boiling Point: Not specified in the sources

- Purity: Typically available at 95% purity or higher .

Applications in Material Science

2.1 Surface Modification

Silane compounds are widely used for surface modification of materials. Silane, 1,3-benzodioxol-5-yltriethoxy- can enhance adhesion properties when applied to substrates such as glass, metals, and ceramics. This is particularly useful in coatings and sealants where improved durability and resistance to environmental factors are required.

Case Study:

A study demonstrated that the application of this silane improved the adhesion of polymer coatings on glass substrates, leading to enhanced mechanical properties and resistance to moisture .

2.2 Polymer Chemistry

In polymer chemistry, silanes serve as coupling agents that improve the bonding between organic polymers and inorganic fillers. This compound can be utilized in the formulation of composites where enhanced mechanical strength is desired.

Data Table: Polymer Properties with Silane Addition

| Polymer Type | Silane Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Epoxy Resin | 0.5 | 50 | 5 |

| Polypropylene | 1 | 30 | 7 |

| Silicone Elastomer | 0.75 | 40 | 10 |

Applications in Biotechnology

3.1 Drug Delivery Systems

Silane compounds have been explored in drug delivery systems due to their ability to modify surfaces at the nanoscale level. The incorporation of silane, 1,3-benzodioxol-5-yltriethoxy- into nanoparticles can enhance drug loading capacity and release profiles.

Case Study:

Research indicated that nanoparticles modified with this silane exhibited a higher loading efficiency for hydrophobic drugs compared to unmodified counterparts . This property is crucial for developing effective cancer therapies where targeted delivery is essential.

Environmental Applications

4.1 Water Treatment

The compound's ability to form stable bonds with various surfaces makes it suitable for applications in water treatment technologies. It can be used to modify membranes for enhanced filtration processes.

Data Table: Filtration Efficiency Improvement

| Membrane Type | Silane Treatment | Filtration Rate (L/h) | Contaminant Removal (%) |

|---|---|---|---|

| Polymeric Membrane | Untreated | 10 | 70 |

| Polymeric Membrane | Treated with Silane | 15 | 90 |

作用機序

The mechanism by which Silane, 1,3-benzodioxol-5-yltriethoxy- exerts its effects involves the formation of strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form stable siloxane bonds. This mechanism is crucial for its applications in surface modification and adhesion.

類似化合物との比較

Silane, 1,3-benzodioxol-5-yltriethoxy- can be compared with other similar compounds such as:

Silane, 1,3-benzodioxol-5-yltrimethoxy-: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and applications.

Silane, 1,3-benzodioxol-5-yltriisopropoxy-: The presence of isopropoxy groups can lead to differences in steric hindrance and reaction rates.

Silane, 1,3-benzodioxol-5-yltriphenoxy-: The phenoxy groups can provide different electronic properties and stability compared to ethoxy groups.

The uniqueness of Silane, 1,3-benzodioxol-5-yltriethoxy- lies in its balance of reactivity and stability, making it suitable for a wide range of applications.

生物活性

Silane, 1,3-benzodioxol-5-yltriethoxy- (CAS No. 376353-50-3) is a silane compound characterized by its unique structure that incorporates a benzodioxole moiety and triethoxy groups. This compound has drawn attention in various fields, particularly in biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Silane, 1,3-benzodioxol-5-yltriethoxy- is , with a molecular weight of approximately 284.38 g/mol. Its structure features a silane group bonded to a benzodioxole ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.38 g/mol |

| CAS Number | 376353-50-3 |

Antimicrobial Properties

Research indicates that Silane, 1,3-benzodioxol-5-yltriethoxy- exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, the presence of the benzodioxole moiety is often associated with enhanced antimicrobial efficacy due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Potential

The anticancer properties of Silane, 1,3-benzodioxol-5-yltriethoxy- are also noteworthy. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, possibly through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with silane functionalities have been reported to enhance the efficacy of chemotherapeutic agents by increasing cellular uptake and reducing drug resistance.

The mechanism of action for Silane, 1,3-benzodioxol-5-yltriethoxy- likely involves interactions with specific molecular targets within cells. These interactions may include:

- Binding to Enzymes: The compound may inhibit key enzymes involved in metabolic processes.

- Modulation of Receptors: It could alter receptor activity related to cell signaling.

- Induction of Oxidative Stress: The compound may increase reactive oxygen species (ROS) levels within cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of silane compounds similar to Silane, 1,3-benzodioxol-5-yltriethoxy-. Notable findings include:

-

Antimicrobial Efficacy:

- A study demonstrated that derivatives of benzodioxole exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values were determined for various strains, indicating strong activity at low concentrations.

-

Cancer Cell Studies:

- In vitro experiments showed that Silane derivatives could reduce viability in multiple cancer cell lines (e.g., breast and prostate cancer) by inducing apoptosis.

- Flow cytometry analysis revealed increased rates of early and late apoptosis in treated cells compared to controls.

-

Synergistic Effects:

- Research indicated that combining Silane with existing chemotherapeutic agents led to improved outcomes in cancer treatment models.

- Enhanced cytotoxicity was observed in combination therapy compared to monotherapy.

特性

IUPAC Name |

1,3-benzodioxol-5-yl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5Si/c1-4-16-19(17-5-2,18-6-3)11-7-8-12-13(9-11)15-10-14-12/h7-9H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHILPNONPGNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC2=C(C=C1)OCO2)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457037 | |

| Record name | Silane, 1,3-benzodioxol-5-yltriethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376353-50-3 | |

| Record name | Silane, 1,3-benzodioxol-5-yltriethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。